molecular formula C16H11NO5S B2770723 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate CAS No. 946342-90-1

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate

Cat. No. B2770723
CAS RN: 946342-90-1
M. Wt: 329.33
InChI Key: SFYQKXSHTCQJFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Allegretti and Ferreira (2013) reported cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediate to differentially substituted regioisomeric isoxazoles . The crude product was purified by recrystallization using ethyl acetate to obtain the target compound .


Molecular Structure Analysis

The crystal structure of the compound was analyzed . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were provided . The red spots are close contacts with a negative d norm value and represent C—H…O interactions .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, Jeong et al. (2014) synthesized a series of fluoroisoxazoles using one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions (room temperature) .


Physical And Chemical Properties Analysis

The compound has the empirical formula C9H7NO3S . It has a molecular weight of 209.22 . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the search results.

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of certain benzimidazole derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibition behavior, suggesting that similar compounds, potentially including those with structures related to "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate," could offer protective properties for metals against corrosion, particularly in industrial applications where acid exposure is a concern (Yadav et al., 2013).

Polymer Solar Cells

Alternating copolymers containing thiophene units have been designed and synthesized for use in high-efficiency polymer solar cells. These copolymers, through their structural arrangement, facilitate close packing in the solid state, contributing to significant improvements in solar cell performance metrics such as short-circuit current, open-circuit voltage, and power conversion efficiency (Qin et al., 2009). This suggests that compounds with related structural features may also find utility in photovoltaic applications or as materials for enhancing the efficiency of solar energy conversion.

Electrochromic Materials

Compounds containing carbazole and thiophene have been synthesized and investigated for their electrochromic properties. These materials, when applied to surfaces such as indium tin oxide (ITO), exhibit significant changes in transmittance upon electrical stimulation, making them suitable for use in smart windows, displays, and other electrochromic devices (Aydın & Kaya, 2013). The inclusion of isoxazole and benzo[d][1,3]dioxole motifs may further modify the electronic properties of such materials, potentially leading to novel electrochromic systems with tailored functionalities.

Antitumor Agents

Research into the synthesis of new compounds incorporating thiophene and other heterocyclic units has revealed promising antitumor activities against various cancer cell lines. These studies underscore the potential of structurally complex molecules, possibly including "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate," to act as potent antitumor agents, offering new avenues for cancer treatment (Gomha et al., 2016).

Future Directions

The compound and its derivatives have potential applications in drug discovery, materials science, and catalysis. Future research could focus on exploring these applications further, as well as investigating the compound’s biological activities and therapeutic potential .

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5S/c18-16(10-3-4-12-13(6-10)21-9-20-12)19-8-11-7-14(22-17-11)15-2-1-5-23-15/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYQKXSHTCQJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate

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